molecular formula C18H17NO5S B7882609 3-(Tosyloxy)propyl phthalimide

3-(Tosyloxy)propyl phthalimide

Cat. No.: B7882609
M. Wt: 359.4 g/mol
InChI Key: HXCZYABFGDIBGE-UHFFFAOYSA-N
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Description

3-(Tosyloxy)propyl phthalimide (CAS: 88597-06-2) is a synthetic intermediate characterized by a phthalimide group linked to a propyl chain terminated with a tosyloxy (p-toluenesulfonyloxy) moiety. The phthalimide group confers stability and facilitates nucleophilic substitution reactions, while the tosyloxy group acts as an efficient leaving group, making this compound valuable in organic synthesis, particularly in the preparation of amines, heterocycles, and pharmaceutical intermediates .

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c1-13-7-9-14(10-8-13)25(22,23)24-12-4-11-19-17(20)15-5-2-3-6-16(15)18(19)21/h2-3,5-10H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCZYABFGDIBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Tosyloxy)propyl phthalimide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound consists of a phthalimide moiety linked to a tosylate group. The structural formula can be represented as follows:

C12H13NO4S\text{C}_{12}\text{H}_{13}\text{NO}_4\text{S}

This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Biological Activities

1. Antiviral Activity

Recent studies have indicated that phthalimide derivatives exhibit significant antiviral properties. A study focused on N-phthalimide-linked 1,2,3-triazole analogues demonstrated their effectiveness against various viruses, including HIV and SARS-CoV-2. These compounds were shown to inhibit viral replication by more than 90% at certain concentrations while exhibiting low cytotoxicity on Vero cells .

2. Antitumor Effects

Phthalimides have been investigated for their antitumor activities. A study revealed that certain phthalimide derivatives could enhance the genotoxicity of chemotherapeutic agents like cyclophosphamide. The results indicated a marked decrease in mitotic index and increased induction of mononucleated cells in treated groups, suggesting potential applications in cancer therapy .

3. Anti-inflammatory Properties

Phthalimide derivatives have been recognized for their anti-inflammatory effects. Compounds containing the phthalimide scaffold have been linked to the inhibition of inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Proteases : The compound may interact with viral proteases, disrupting the viral life cycle.
  • Genotoxicity Enhancement : Its ability to enhance the effects of existing chemotherapeutics suggests a role in increasing DNA damage in cancer cells.
  • Anti-inflammatory Pathways : By modulating inflammatory cytokine production, it may alleviate symptoms associated with chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceEffectivenessMechanism
Antiviral >90% inhibitionViral protease inhibition
Antitumor Significant genotoxicityEnhanced DNA damage
Anti-inflammatory EffectiveCytokine modulation

Case Studies

Case Study 1: Antiviral Efficacy Against COVID-19

A recent investigation into phthalimide derivatives showed promising results against SARS-CoV-2. The study utilized Vero cells and demonstrated that specific analogues could inhibit viral growth significantly without causing cytotoxic effects at therapeutic concentrations. Molecular docking studies further elucidated the binding interactions with viral proteases, indicating a robust mechanism for antiviral action .

Case Study 2: Cancer Therapeutics

In another study focusing on the enhancement of cyclophosphamide's effects, researchers found that treatment with this compound led to a notable reduction in cell proliferation and an increase in mononucleated cell types. This suggests its potential as an adjunct therapy in cancer treatment protocols .

Scientific Research Applications

Medicinal Chemistry

a. Drug Development

TPP has been investigated as a precursor in the synthesis of various bioactive compounds. Its structure allows for the introduction of diverse functional groups, making it a versatile building block in drug design. For instance, derivatives of phthalimide have shown promise in the treatment of neurological disorders, including Alzheimer's disease. Research indicates that modifications around the phthalimide core can enhance neuroprotective effects and reduce amyloid-beta toxicity, which is crucial in Alzheimer's pathology .

b. Anticancer Activity

TPP and its derivatives have been evaluated for their anticancer properties. The incorporation of TPP into novel compounds has led to the discovery of agents that inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For example, studies have shown that certain TPP-derived compounds exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Organic Synthesis

a. Synthesis of Functionalized Compounds

TPP is utilized as a tosylating agent in organic synthesis, facilitating the formation of more reactive intermediates. Its ability to convert alcohols and amines into tosylates enhances the synthetic routes for complex organic molecules. This reaction is particularly valuable in creating chiral centers and functionalized derivatives that are essential in pharmaceuticals .

b. Polymer Chemistry

In polymer science, TPP has been explored as a modifying agent for synthesizing polymers with specific properties. Its use in creating phthalimide-based polymers has shown improvements in thermal stability and mechanical strength, making these materials suitable for high-performance applications . The incorporation of TPP into polymer matrices can also enhance compatibility with other materials, leading to advanced composite materials.

Case Studies

Study Objective Findings
Xu et al., 2015Synthesis of FLT3 inhibitorsTPP derivatives demonstrated significant inhibition of FLT3 phosphorylation, leading to tumor regression in xenograft models .
Jiang et al., 2015Evaluation of tyrosine kinase inhibitorsCompounds derived from TPP exhibited high selectivity and potency against c-Met, a target implicated in cancer metastasis .
Panathur et al., 2015Anticancer activity assessmentTPP-based compounds showed promising cytostatic activity against multiple human cancer cell lines .

Comparison with Similar Compounds

N-(3-Bromopropyl)phthalimide (CAS: 5460-29-7)

Structural Similarities : Both compounds feature a phthalimide group attached to a propyl chain.
Key Differences :

  • Leaving Group : Bromine (Br) vs. tosyloxy (OTs). Tosyloxy is a superior leaving group due to the electron-withdrawing sulfonyl group, enhancing reactivity in nucleophilic substitutions .
  • Synthetic Utility :
    • N-(3-Bromopropyl)phthalimide is widely used in alkylation reactions. For example, it reacts with pyrimidine derivatives to yield 2-[3-(N-phthalimido)propyl]pyrimidines with moderate to high yields (62–71%) .
    • 3-(Tosyloxy)propyl phthalimide, while reactive, shows lower yields (31%) in tosylation reactions under similar conditions, likely due to steric hindrance from the bulkier tosyl group .

Data Table 1: Comparison of Key Properties

Compound Molecular Formula Molecular Weight Leaving Group Typical Reaction Yield
This compound C₁₈H₁₇NO₅S 367.39 g/mol Tosyloxy 31%
N-(3-Bromopropyl)phthalimide C₁₁H₁₀BrNO₂ 268.11 g/mol Bromine 62–71%

Tos@SNAP (2-(Tosyloxy)ethyl Derivatives)

Structural Context : Tos@SNAP derivatives, such as 2-(tosyloxy)ethyl ester (TOE@SNAP3), share the tosyloxy leaving group but differ in chain length (ethyl vs. propyl).
Reactivity and Applications :

  • The ethyl chain in TOE@SNAP3 reduces steric hindrance, resulting in higher tosylation yields (63%) compared to the propyl variant (31%) .
  • This compound’s longer chain may enhance solubility in nonpolar solvents, making it preferable in reactions requiring gradual release of the leaving group .

Phthalimide Derivatives with Heterocyclic Propyl Chains

Example : Phthalimide, N-[3-(tetrahydro-2-oxo-2H-1,3-oxazin-3-yl)propyl] (CAS: 23545-35-9).
Structural Comparison :

  • The propyl chain terminates in a tetrahydro-oxazin ring instead of a tosyloxy group.
  • The absence of a leaving group limits its utility in substitution reactions but expands applications in polymer chemistry and ligand design .

Data Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Group
This compound C₁₈H₁₇NO₅S 367.39 g/mol Tosyloxy
N-[3-(Tetrahydro-2-oxo-2H-oxazin-3-yl)propyl]phthalimide C₁₅H₁₆N₂O₄ 288.30 g/mol Oxazin ring

Pharmaceutical Derivatives: Roxatidine Acetate Hydrochloride

Structural Context: Roxatidine derivatives incorporate a phthalimide group linked to a piperidinylmethylphenoxypropyl chain. Functional Comparison:

  • Unlike this compound, Roxatidine’s propyl chain is functionalized with a piperidine ring, enabling receptor binding in pharmaceutical applications (e.g., histamine H₂ antagonists) .
  • The tosyloxy group in this compound is replaced with pharmacophores, highlighting its role as a precursor in drug synthesis .

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